![molecular formula C21H26O2Si B3326399 2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde CAS No. 251444-03-8](/img/structure/B3326399.png)
2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde
Overview
Description
2-[[tert-Butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a carbaldehyde group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Formation of Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[[tert-Butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde undergoes various types of reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Deprotection: Acidic conditions, fluoride ions
Major Products
Oxidation: Carboxylic acid
Reduction: Primary alcohol
Deprotection: Free hydroxyl group
Scientific Research Applications
2-[[tert-Butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Protecting Group Chemistry: The tert-butyl(diphenyl)silyl group is used to protect hydroxyl groups during multi-step synthesis.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of cyclopropane-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of 2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the stability provided by the tert-butyl(diphenyl)silyl protecting group. The aldehyde group can undergo nucleophilic addition reactions, while the protecting group prevents unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl-protected compounds: These compounds have similar protecting group properties but differ in steric bulk and stability.
Cyclopropane-1-carbaldehyde: This compound lacks the protecting group and is more reactive.
Uniqueness
2-[[tert-Butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, an aldehyde group, and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,15,17-18H,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNTUMZJRNPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride](/img/structure/B3326324.png)
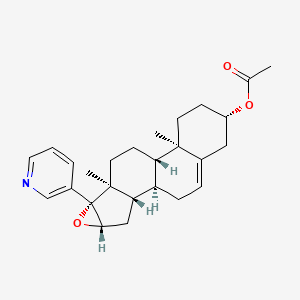
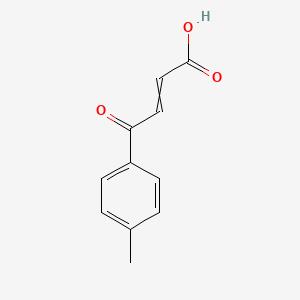
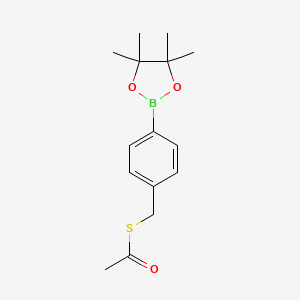
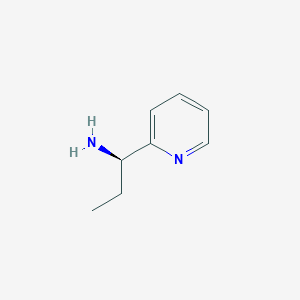
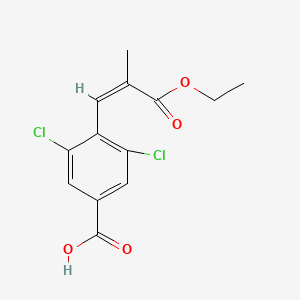
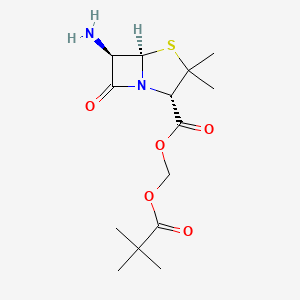
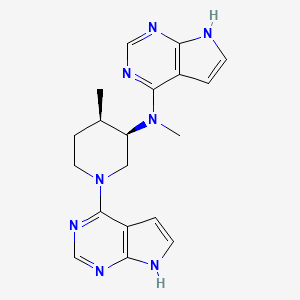
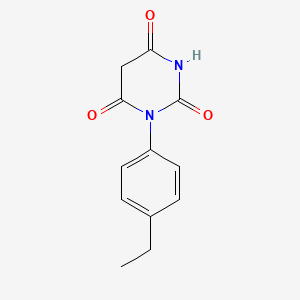
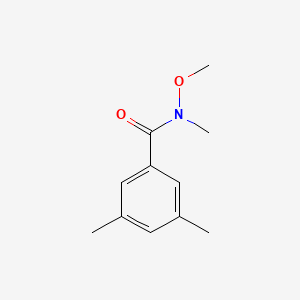

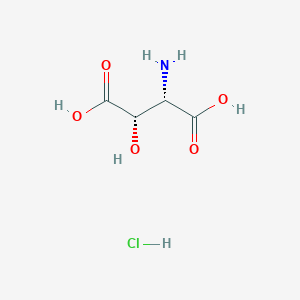
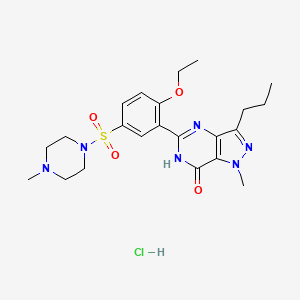
![4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3326429.png)
